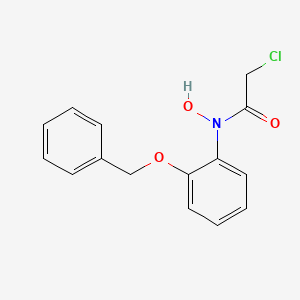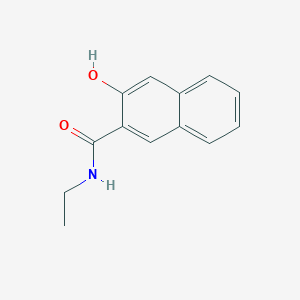
2-Naphthalenecarboxamide,N-ethyl-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is an organic compound belonging to the class of naphthalenecarboxamides It is characterized by the presence of a naphthalene ring system, an amide group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- typically involves the reaction of 2-naphthoic acid with an appropriate amine, such as ethylamine, in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in a suitable solvent like toluene or dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted naphthalenecarboxamides.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- has several applications in scientific research:
Material Science: It is used in the development of electrochromic materials and polymers with specific photophysical properties, making it suitable for electronic devices such as organic light-emitting diodes (OLEDs).
Pharmaceuticals: Derivatives of this compound exhibit significant antibacterial and antimycobacterial activities, making them potential candidates for developing new antibiotics.
Agriculture: It has been evaluated for its herbicidal activity and ability to inhibit photosynthetic electron transport in chloroplasts, suggesting its potential as a selective herbicide.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- varies depending on its application:
Antibacterial Activity: It targets bacterial cell walls and inhibits essential enzymes, leading to cell lysis and death.
Herbicidal Activity: It inhibits photosynthetic electron transport in chloroplasts, disrupting the energy production process in plants and leading to their death.
Electrochromic Materials: It undergoes reversible redox reactions, changing its optical properties in response to an applied electric field.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl
- 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy
Uniqueness
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Propiedades
Número CAS |
6272-12-4 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N-ethyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,2H2,1H3,(H,14,16) |
Clave InChI |
AWLIVDSCPPTBKR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




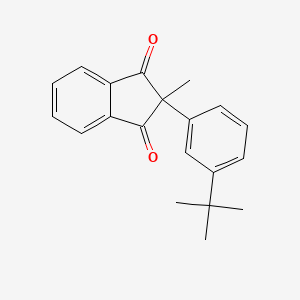
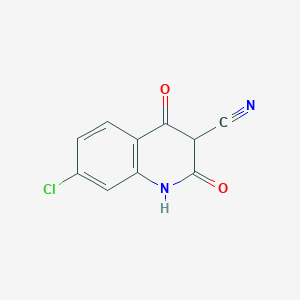
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
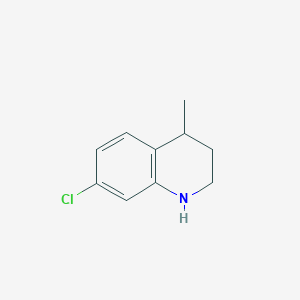
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
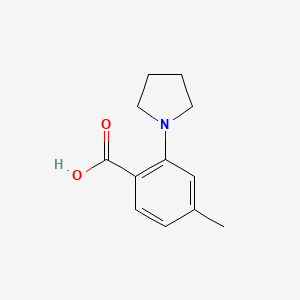

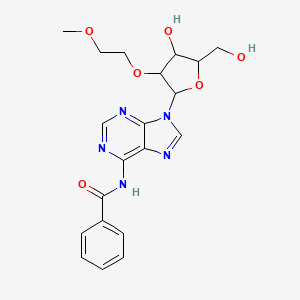
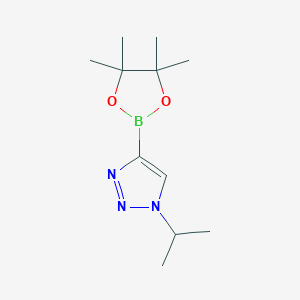
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
